Triacetate(1-) -

Triacetate(1-)

Catalog Number: EVT-1591859
CAS Number:
Molecular Formula: C6H7O4-
Molecular Weight: 143.12 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Description
Triacetate(1-) is the conjugate base of triacetic acid; major species at pH 7.3. It is a conjugate base of a triacetic acid.
Overview

Triacetate(1-), also known as glyceryl triacetate, is a triester derived from glycerin and acetic acid. This compound is recognized for its applications in various fields, including food additives, pharmaceuticals, and polymer industries. It is classified under the category of esters and is characterized by its unique chemical structure and properties.

Classification
  • Chemical Name: Glyceryl triacetate
  • CAS Number: 102-76-1
  • Molecular Formula: C9H14O6
  • Molecular Weight: 218.2 g/mol
  • EINECS Number: 203-051-9
Synthesis Analysis

Methods

The synthesis of glyceryl triacetate typically involves two main methods:

  1. Direct Esterification: This method involves heating glycerin with acetic anhydride. The reaction can occur in the presence of a catalyst such as finely divided potassium hydrogen sulfate to enhance the reaction rate.
  2. Liquid-phase Reaction: An alternative approach includes the reaction of allyl acetate and acetic acid in the presence of a bromide salt as a catalyst. The process requires controlled conditions, including temperature and pressure, to ensure high yields .

Technical Details

In the direct esterification process, glycerin is mixed with acetic anhydride at elevated temperatures (around 100 °C). The reaction produces glyceryl triacetate along with acetic acid as a byproduct. The yield can be optimized by controlling the reaction time and temperature.

In the liquid-phase method, a mixture of allyl acetate and acetic acid is reacted under oxygen flow while maintaining specific temperature conditions (around 80 °C). This method has shown to yield significant amounts of glyceryl triacetate with minimal byproducts .

Molecular Structure Analysis

Structure

Glyceryl triacetate consists of a glycerol backbone with three acetyl groups attached via ester linkages. The structural representation can be denoted as follows:

Glyceryl Triacetate C9H14O6 \text{Glyceryl Triacetate}\quad \text{ C}_9\text{H}_{14}\text{O}_6\text{ }

Data

  • Melting Point: 3 °C
  • Boiling Point: 258-260 °C
  • Density: 1.16 g/mL at 25 °C
  • Vapor Density: 7.52 (vs air)
  • Refractive Index: n25/D 1.429-1.431
  • Solubility: Slightly soluble in water; very soluble in alcohols and ethers .
Chemical Reactions Analysis

Reactions

Glyceryl triacetate can undergo hydrolysis in the presence of esterases, leading to the release of acetic acid and regeneration of glycerol. This reaction is significant in biological systems where glyceryl triacetate acts as a humectant or plasticizer.

Technical Details

The hydrolysis mechanism involves the nucleophilic attack of water on the carbonyl carbon of the ester bond, facilitated by enzymes such as esterases. The reaction can be summarized as follows:

Glyceryl Triacetate+WaterGlycerol+Acetic Acid\text{Glyceryl Triacetate}+\text{Water}\rightarrow \text{Glycerol}+\text{Acetic Acid}

This process is self-limiting below pH 4 due to enzyme inhibition .

Mechanism of Action

The action mechanism of glyceryl triacetate primarily revolves around its role as a plasticizer and humectant in formulations. Upon application, it interacts with polymer matrices or skin surfaces, enhancing moisture retention and flexibility.

Process Data

The release of acetic acid upon hydrolysis contributes to its efficacy in pharmaceutical formulations, where it aids in drug delivery by modifying the release profiles of active ingredients.

Physical and Chemical Properties Analysis

Physical Properties

  • Appearance: Colorless, viscous liquid with a faint fruity odor.
  • Taste: Mildly sweet but becomes bitter at concentrations above 0.05%.

Chemical Properties

  • Combustibility: Glyceryl triacetate is combustible.
  • Solubility Profile: While slightly soluble in water, it demonstrates high solubility in organic solvents like alcohols and ethers .
Applications

Glyceryl triacetate finds extensive applications across various industries:

  • Food Industry: Used as a food additive for flavoring and preservation.
  • Pharmaceuticals: Acts as an excipient in drug formulations due to its plasticizing properties.
  • Cosmetics: Utilized in skin care products for its moisturizing effects.
  • Polymer Industry: Serves as a hydrophilic plasticizer in coatings for capsules and tablets .
Synthesis and Industrial Production Methodologies

Historical Evolution of Triacetate Synthesis Techniques

The development of triacetate synthesis represents a significant evolution in cellulose chemistry that began with Paul Schützenberger's pioneering acetylation experiments in 1865. However, it wasn't until 1894 that Charles Cross and Edward Bevan secured the first acetate patent, establishing the foundation for industrial-scale production [3]. Commercial manufacturing faced substantial delays due to technical limitations, with regular acetate not entering production until after World War I (1924 in the United States under the trademark "Celanese") [3] [10]. The critical breakthrough for triacetate occurred in 1954 when scientists overcame early material limitations – initially producing only a hard plastic unsuitable for textiles – through advanced acetylation control. This enabled Celanese (US) and Courtaulds (UK) to launch the first commercially viable triacetate fiber [3] [10]. A pivotal advancement came in 1967 when Mitsubishi Acetate (later Mitsubishi Chemical) introduced Soalon™, refining the synthesis process to enhance fiber quality and sustainability. By 2000, Mitsubishi emerged as the dominant global producer following Celanese's exit from the market, cementing Japan's leadership in high-performance triacetate manufacturing [1] [10].

Table 1: Key Historical Milestones in Triacetate Development

YearDevelopmentSignificanceKey Players
1865Initial acetylation experimentsDemonstrated cellulose esterification potentialPaul Schützenberger
1894Acetate patent securedEstablished legal foundation for commercial productionCross and Bevan
1924First US commercial acetate productionLaunched "Celanese" brand; textile applications beganCelanese Corporation
1954Commercial triacetate fiber productionSolved plastic-like limitations; created textile-suitable fiberCelanese, Courtaulds
1967Soalon™ triacetate introductionEnhanced sustainability and quality; solvent recovery innovationsMitsubishi Chemical

Comparative Analysis of Acetylation Pathways: Triacetate vs. Acetate Derivatives

The fundamental distinction between triacetate and acetate (diacetate) lies in their degree of substitution (DS), defined as the average number of acetylated hydroxyl groups per glucose unit. Triacetate achieves a DS ≥ 2.9 (92-95% acetylation), whereas acetate maintains a DS of 2.4-2.5 (76% acetylation) through deliberate partial hydrolysis [3] [4]. This chemical divergence stems from their synthesis pathways:

  • Triacetate Production:
  • Utilizes heterogeneous acetylation where wood pulp reacts directly with acetic anhydride/acetic acid mixtures
  • Requires catalysts (H₂SO₄ or ZnCl₂) to drive near-complete esterification [3] [4]
  • Employs chlorinated solvents (CH₂Cl₂ or CHCl₃) for fiber spinning due to triacetate's insolubility in acetone [3]
  • Acetate (Diacetate) Production:
  • Depends on hydrolysis of triacetate precursors (10-12 hours with acetic acid/water mixtures)
  • Reduces DS to 2.4-2.5, enabling acetone solubility for processing [3] [7]
  • Yields a fiber with higher hydrophilicity (6-7% moisture regain) versus triacetate's near-zero absorption [3]

Structural differences confer distinct material properties: Triacetate's higher crystallinity (due to reduced hydroxyl groups) provides superior wet strength (maintains durability when saturated) and heat resistance (softening point ≈200°C versus acetate's ≈160-180°C). This enables ironing applications impossible with regular acetate [3] [7] [10]. Recent innovations include agricultural waste valorization – date palm cellulose converted to triacetate achieves DS 2.9 with thermal stability matching petroleum-derived equivalents (decomposition at 380°C), demonstrating sustainable pathways [4].

Table 2: Structural and Functional Comparison of Triacetate vs. Acetate

ParameterTriacetateAcetate (Diacetate)
Degree of Substitution (DS)≥2.9 (92-95% acetylation)2.4-2.5 (76% acetylation)
Hydroxyl Group Content0-1 per glucose unit≈1.5 per glucose unit
Primary SolventChloroform (CHCl₃), Methylene chloride (CH₂Cl₂)Acetone
Moisture Regain<1%6-7%
Thermal StabilitySoftens at 200°C; higher decomposition tempLower heat tolerance; melts at 160-180°C
Molecular Weight Range~205,000 g·mol⁻¹~50,000-100,000 g·mol⁻¹
Tensile Strength (Wet)Maintains >85% dry strengthLoses 40-50% strength

Innovations in Solvent Recovery Systems for Closed-Loop Manufacturing

Modern triacetate facilities have implemented closed-loop solvent recovery to address environmental and economic challenges posed by chlorinated solvents. Mitsubishi Chemical's Soalon™ production exemplifies this approach: During fiber spinning, evaporated solvents (CH₂Cl₂) are captured via specialized ventilation systems and condensed in cryogenic recovery units [1] [10]. The reclaimed solvent undergoes purification through distillation columns to remove impurities before being reused in subsequent batches, achieving >95% recovery rates [10]. This system extends to yarn recycling – off-specification fibers are mechanically separated, remelted, and reprocessed, reducing raw material consumption by 15-20% [1].

Further innovations include catalyst recycling protocols where residual H₂SO₄ is neutralized and converted to fertilizer-grade sulfates, preventing aquatic ecosystem contamination. Process optimization has reduced solvent consumption from historical highs of 1.5 kg/kg fiber to current levels of 0.3 kg/kg fiber. Mitsubishi's classification system (Class I-III) incentivizes sustainability, with Class III fabrics meeting strict metrics: ≥90% solvent reuse, ≤5% process waste to landfill, and carbon footprints 40% below industry averages [1] [10].

Table 3: Environmental Impact Metrics in Triacetate Manufacturing

ParameterTraditional ProcessClosed-Loop SystemReduction (%)
Solvent Consumption (kg/kg fiber)1.2-1.50.2-0.375-80%
Process Waste Generation25-30%3-5%83-87%
Energy Intensity (kWh/kg)8.55.140%
CO₂ Emissions (kg/kg fiber)3.82.339%

Scalability Challenges in Semi-Synthetic Fiber Production

Triacetate manufacturing faces intrinsic scalability bottlenecks stemming from its semi-synthetic nature. The multi-step synthesis (wood pulp → acetylation → dissolution → spinning → weaving) introduces cumulative inefficiencies when production volumes increase [3] [9]. Key challenges include:

  • Solvent Management Constraints: Despite recovery advances, chlorinated solvents require explosion-proof equipment and stringent worker safety protocols. Scaling beyond 50 tons/day necessitates disproportionately larger solvent recycling infrastructure (distillation capacity increases ~2.2x per 1x fiber output) [3] [9].
  • Feedstock Inconsistency: Natural wood pulp varies in cellulose content (70-90%), polymerization degree, and impurities. This requires real-time process adjustments – acetylation time, catalyst concentration, or temperature – to maintain DS ≥2.9, complicating continuous production [4] [9].
  • Fiber Spinning Limitations: Dry-spinning nozzles face throughput ceilings (~300 holes/nozzle) due to air turbulence interfering with fiber solidification. Higher outputs require parallel spinning lines rather than single-line scaling, increasing capital costs by 30-40% per additional kiloton capacity [3].

Table 4: Scalability Challenges and Mitigation Strategies

ChallengeImpact on ScalabilityEmerging SolutionsEfficiency Gain
Solvent Recovery EnergyHigh distillation energy (30-40% of total)Forward osmosis concentration25-30% energy reduction
Feedstock Variability15-20% DS fluctuation in batch processesGenetically engineered wood pulp90% cellulose uniformity
Spinning Line ThroughputMax 2.5 tons/day per lineMulti-nozzle electrostatic spinning3x higher linear speed
Chlorinated Solvent HandlingSafety limits production unit sizeIonic liquid-based spinning dopesNon-flammable alternatives

Properties

Product Name

Triacetate(1-)

IUPAC Name

3,5-dioxohexanoate

Molecular Formula

C6H7O4-

Molecular Weight

143.12 g/mol

InChI

InChI=1S/C6H8O4/c1-4(7)2-5(8)3-6(9)10/h2-3H2,1H3,(H,9,10)/p-1

InChI Key

ILJSQTXMGCGYMG-UHFFFAOYSA-M

SMILES

CC(=O)CC(=O)CC(=O)[O-]

Canonical SMILES

CC(=O)CC(=O)CC(=O)[O-]

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